propyl (3aR,8bR)-10-amino-11-cyano-2-methyl-4-oxo-4H-8b,3a-(epoxyetheno)indeno[1,2-b]furan-3-carboxylate
Overview
Description
Propyl 14-amino-15-cyano-11-methyl-8-oxo-12,13-dioxatetracyclo[7330~1,9~0~2,7~]pentadeca-2,4,6,10,14-pentaene-10-carboxylate is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl (3aR,8bR)-10-amino-11-cyano-2-methyl-4-oxo-4H-8b,3a-(epoxyetheno)indeno[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of functional groups: Amino, cyano, and carboxylate groups are introduced through nucleophilic substitution reactions, often using reagents like ammonia, cyanide salts, and carboxylic acids.
Final esterification: The propyl ester group is introduced in the final step, typically through a Fischer esterification reaction using propanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Propyl 14-amino-15-cyano-11-methyl-8-oxo-12,13-dioxatetracyclo[7.3.3.0~1,9~.0~2,7~]pentadeca-2,4,6,10,14-pentaene-10-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the amino or cyano groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Ammonia or other nucleophiles in basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced cyano groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 14-amino-15-cyano-11-methyl-8-oxo-12,13-dioxatetracyclo[7330~1,9~
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of propyl (3aR,8bR)-10-amino-11-cyano-2-methyl-4-oxo-4H-8b,3a-(epoxyetheno)indeno[1,2-b]furan-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Propyl 14-amino-15-cyano-11-methyl-8-oxo-12,13-dioxatetracyclo[7.3.3.0~1,9~.0~2,7~]pentadeca-2,4,6,10,14-pentaene-10-carboxylate can be compared with other tetracyclic compounds with similar structures. Some similar compounds include:
Tetracycline antibiotics: Known for their broad-spectrum antimicrobial activity.
Indole derivatives: Often used in medicinal chemistry for their diverse biological activities.
The uniqueness of propyl (3aR,8bR)-10-amino-11-cyano-2-methyl-4-oxo-4H-8b,3a-(epoxyetheno)indeno[1,2-b]furan-3-carboxylate lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
propyl (1R,9R)-14-amino-15-cyano-11-methyl-8-oxo-12,13-dioxatetracyclo[7.3.3.01,9.02,7]pentadeca-2,4,6,10,14-pentaene-10-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-3-8-24-17(23)14-10(2)25-19-12-7-5-4-6-11(12)15(22)18(14,19)13(9-20)16(21)26-19/h4-7H,3,8,21H2,1-2H3/t18-,19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPDNVGMLNDLMK-RTBURBONSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(OC23C1(C(=C(O2)N)C#N)C(=O)C4=CC=CC=C34)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=C(O[C@@]23[C@@]1(C(=C(O2)N)C#N)C(=O)C4=CC=CC=C34)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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